molecular formula C15H13BrO3 B594964 Methyl 2-benzyloxy-4-bromobenzoate CAS No. 1228095-06-4

Methyl 2-benzyloxy-4-bromobenzoate

Cat. No. B594964
M. Wt: 321.17
InChI Key: SNTOIDUPMITSEP-UHFFFAOYSA-N
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Description

“Methyl 2-benzyloxy-4-bromobenzoate” is a chemical compound with the formula C15H13BrO3 . It has a molecular weight of 321.2 .


Molecular Structure Analysis

The molecular structure of “Methyl 2-benzyloxy-4-bromobenzoate” consists of a benzene ring substituted with a benzyloxy group and a bromo group . The exact spatial arrangement of these groups would depend on the specific synthesis process .


Physical And Chemical Properties Analysis

“Methyl 2-benzyloxy-4-bromobenzoate” has a molecular weight of 321.2 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Synthesis and Material Science

Methyl 2-benzyloxy-4-bromobenzoate serves as an intermediate in organic synthesis, playing a pivotal role in the creation of complex molecules for various purposes, including medicinal chemistry and materials science. Its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, is significant due to its ability to form C-C bonds, which is fundamental in constructing carbon-based frameworks. This is demonstrated in studies focusing on the microwave-enhanced Suzuki-Miyaura vinylation of electron-rich substrates. The compound was utilized in experiments to explore the efficiency of coupling reactions under microwave irradiation, indicating its importance in optimizing synthetic pathways for obtaining styrene derivatives and related structures (Brooker et al., 2010).

Thermodynamic Studies

Thermodynamic properties of chemical compounds are essential for understanding their behavior in various environments, which has implications for both synthesis and application in materials science. Research on halogenated benzoic acids, including derivatives similar to methyl 2-benzyloxy-4-bromobenzoate, has provided valuable data on sublimation, fusion, and vaporization thermodynamics. These studies are crucial for predicting solubility and reactivity, facilitating the design of more efficient synthetic routes and the development of materials with desirable properties (Zherikova et al., 2016).

Safety And Hazards

While specific safety and hazard information for “Methyl 2-benzyloxy-4-bromobenzoate” was not found, bromobenzoates can be harmful if swallowed and may cause skin and eye irritation . They may also cause respiratory irritation .

properties

IUPAC Name

methyl 4-bromo-2-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-15(17)13-8-7-12(16)9-14(13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTOIDUPMITSEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682180
Record name Methyl 2-(benzyloxy)-4-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-benzyloxy-4-bromobenzoate

CAS RN

1228095-06-4
Record name Methyl 2-(benzyloxy)-4-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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